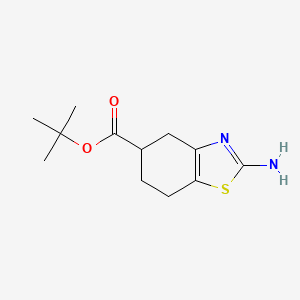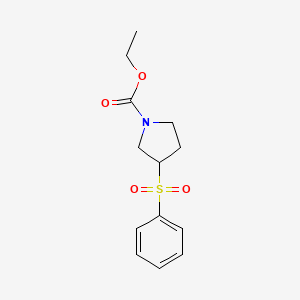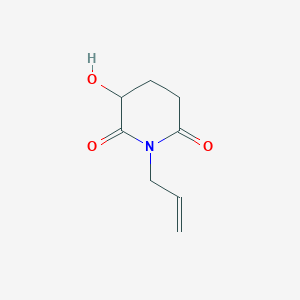![molecular formula C8H9NO B2869959 5-Isocyanatobicyclo[2.2.1]hept-2-ene CAS No. 2495-45-6](/img/structure/B2869959.png)
5-Isocyanatobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanatobicyclo[2.2.1]hept-2-ene: is a chemical compound with the molecular formula C8H9NO . It is a bicyclic compound featuring an isocyanate functional group attached to a norbornene framework. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatobicyclo[2.2.1]hept-2-ene typically involves the reaction of norbornene derivatives with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The process often includes steps for purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isocyanatobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or metal catalysts, are often used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
Chemistry: 5-Isocyanatobicyclo[2.2.1]hept-2-ene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology and Medicine: The compound’s reactivity with nucleophiles makes it useful in the modification of biomolecules and the development of pharmaceuticals.
Industry: In industrial applications, it is used in the production of coatings, adhesives, and sealants due to its ability to form strong, durable polymers.
Mécanisme D'action
The mechanism of action of 5-Isocyanatobicyclo[2.2.1]hept-2-ene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical processes to form stable products like ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparaison Avec Des Composés Similaires
Norbornene: A related bicyclic compound without the isocyanate group.
Norbornadiene: Another bicyclic compound with a different arrangement of double bonds.
5-Norbornene-2-methanol: A norbornene derivative with a hydroxyl group.
Uniqueness: 5-Isocyanatobicyclo[2.2.1]hept-2-ene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives and polymers. This makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
5-isocyanatobicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-5-9-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAQSDLKWQCHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)
![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2869879.png)

![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)
![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)


![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
![1-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2869889.png)

![N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)

![2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2869897.png)

